molecular formula C7H10N2O B582257 4-Amino-1-ethylpyridin-2(1H)-one CAS No. 1310249-41-2

4-Amino-1-ethylpyridin-2(1H)-one

Cat. No. B582257
M. Wt: 138.17
InChI Key: QZVGWPPSMAPXHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound appears to be related to Dabigatran, a medication used to prevent strokes in those with atrial fibrillation not caused by heart valve issues, as well as deep vein thrombosis and pulmonary embolism1. However, the specific synthesis process for “4-Amino-1-ethylpyridin-2(1H)-one” is not mentioned.



Physical And Chemical Properties Analysis

While I couldn’t find the exact properties of “4-Amino-1-ethylpyridin-2(1H)-one”, I found some properties of a similar compound, “4-Amino-1-methyl-2(1H)-pyridinone”. It has a molecular formula of CHNO, an average mass of 124.141 Da, and a monoisotopic mass of 124.063660 Da2. Please note that these properties may not be the same for “4-Amino-1-ethylpyridin-2(1H)-one”.


Scientific Research Applications

Ultrasound-Assisted Drug Solubility

A study by Machado et al. (2013) demonstrated the use of ultrasound irradiation to improve the solubility of drug-like compounds, including 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a molecule structurally similar to 4-Amino-1-ethylpyridin-2(1H)-one. This method significantly reduced reaction times and used a renewable solvent, showcasing a novel protocol for enhancing the solubility of poorly soluble compounds (Machado et al., 2013).

Spectroscopic and Diffractometric Study of Polymorphism

Vogt et al. (2013) conducted a study on the polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, which shares structural similarities with 4-Amino-1-ethylpyridin-2(1H)-one. This research utilized various spectroscopic and diffractometric techniques to characterize the subtle structural differences between the polymorphic forms, contributing to our understanding of polymorphism in related compounds (Vogt et al., 2013).

Molecular Structure and Hydrogen Bond Strength

A study by Soltani-Ghoshkhaneh et al. (2020) on 4-Alkylamino-3-penten-2-ones, structurally related to 4-Amino-1-ethylpyridin-2(1H)-one, explored the intramolecular hydrogen bonding (IHB) using 1H NMR and density functional theory calculations. This research offers insights into the effects of substitutions on IHB and the electronic structure of chelated ring systems, enhancing our understanding of the molecular structure and hydrogen bond strength in related compounds (Soltani-Ghoshkhaneh et al., 2020).

Catalytic Intermolecular C-Alkylation

Wang et al. (2012) described the first example of Rh-catalyzed intermolecular C-alkylation of cyclic 1,2-diketones using simple terminal olefins as alkylating agents, where aminopyridine, similar to 4-Amino-1-ethylpyridin-2(1H)-one, was employed as a recyclable directing group. This study demonstrates the versatility and potential of using aminopyridine derivatives in catalytic processes, particularly in the synthesis of complex organic compounds (Wang et al., 2012).

properties

IUPAC Name

4-amino-1-ethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVGWPPSMAPXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725567
Record name 4-Amino-1-ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-ethylpyridin-2(1H)-one

CAS RN

1310249-41-2
Record name 4-Amino-1-ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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